molecular formula C10H8N2S2 B088125 8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine CAS No. 14534-56-6

8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine

Cat. No. B088125
CAS RN: 14534-56-6
M. Wt: 220.3 g/mol
InChI Key: TYHMVCYAKWKELX-UHFFFAOYSA-N
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Description

8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism Of Action

The exact mechanism of action of 8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is known to play a key role in inflammation and cancer. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

In addition to its anti-inflammatory, anti-cancer, and anti-viral activities, 8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine has been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine in lab experiments is its relatively simple synthesis process. The compound is also stable and can be easily stored for extended periods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine. One area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another potential direction is the investigation of the compound's effects on other signaling pathways and biological processes. Additionally, there is potential for the development of 8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of 8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine involves the reaction of 2-aminothiophenol with 2-chloro-3-methylbenzoic acid in the presence of a base. The resulting compound is then subjected to cyclization, followed by reduction to obtain the final product. The synthesis process is relatively simple and can be carried out under mild reaction conditions.

Scientific Research Applications

8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, the compound has been shown to possess anti-viral activity by inhibiting the replication of viruses such as HIV and HCV.

properties

CAS RN

14534-56-6

Product Name

8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

IUPAC Name

8-methylthieno[2,3-g][1,3]benzothiazol-2-amine

InChI

InChI=1S/C10H8N2S2/c1-5-4-13-7-3-2-6-9(8(5)7)14-10(11)12-6/h2-4H,1H3,(H2,11,12)

InChI Key

TYHMVCYAKWKELX-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C3=C(C=C2)N=C(S3)N

Canonical SMILES

CC1=CSC2=C1C3=C(C=C2)N=C(S3)N

synonyms

Thieno[2,3-g]benzothiazole, 2-amino-8-methyl- (7CI,8CI)

Origin of Product

United States

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